YM 26734

概要

説明

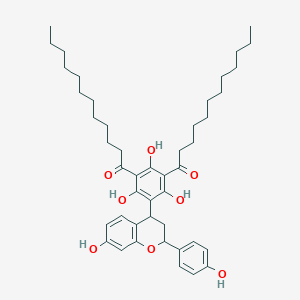

4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman is a complex organic compound with a unique structure that includes multiple hydroxyl groups and long-chain dodecanoyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman typically involves multiple steps, starting with the preparation of the core chroman structure. This is followed by the introduction of the dodecanoyl groups and hydroxyl groups through various chemical reactions. Common reagents used in these reactions include dodecanoyl chloride, phenol derivatives, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

化学反応の分析

Types of Reactions

4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

科学的研究の応用

Biochemical Properties

- Mechanism of Action : YM 26734 acts as a competitive inhibitor of sPLA2, selectively targeting group IIA enzymes. Its structure includes a didodecanoylphloroglucinol moiety, which is crucial for binding to the active site of the enzyme .

- Potency : Research indicates that this compound exhibits potent inhibitory effects at low nanomolar concentrations, making it a strong candidate for further exploration in therapeutic applications .

Anti-Inflammatory Effects

This compound has been studied for its potential to suppress inflammatory responses. In vitro studies have demonstrated that it can significantly reduce the activity of sPLA2, thereby decreasing the production of inflammatory mediators such as prostaglandins and leukotrienes .

Potential in Disease Models

- Arthritis Models : In experimental models of arthritis, this compound has shown promise in alleviating symptoms by inhibiting the inflammatory cascade initiated by sPLA2 activity .

- Cardiovascular Diseases : Given the role of sPLA2 in cardiovascular inflammation, this compound's inhibitory effects may translate into therapeutic benefits for conditions such as atherosclerosis .

In Vitro Studies

A study published in PubMed highlights that simplified analogs of this compound maintain inhibitory activity against sPLA2, supporting its potential use in drug development aimed at inflammatory diseases .

Clinical Relevance

Research findings suggest that compounds like this compound could be pivotal in designing new anti-inflammatory drugs, especially considering their selectivity and potency against specific sPLA2 isoforms .

Data Tables

| Property | Detail |

|---|---|

| Compound Name | This compound |

| Target Enzyme | Secreted Phospholipase A2 (sPLA2) |

| Selectivity | Group IIA sPLA2 |

| Potency | Low nanomolar concentrations |

| Mechanism | Competitive inhibition |

作用機序

The mechanism of action of 4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The dodecanoyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

類似化合物との比較

Similar Compounds

- 3,5-Dimethoxy-4-hydroxycinnamaldehyde

- 2-Propenal, 3-(4-hydroxy-3,5-dimethoxyphenyl)

Uniqueness

4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman is unique due to its combination of long-chain dodecanoyl groups and multiple hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

生物活性

YM 26734 is a synthetic compound recognized primarily for its role as a competitive inhibitor of secretory phospholipase A2 (sPLA2), particularly the group IIA subtype (GIIA sPLA2). This enzyme plays a significant role in various inflammatory processes by hydrolyzing phospholipids to release arachidonic acid, a precursor to pro-inflammatory eicosanoids. The inhibition of sPLA2 by this compound has implications for therapeutic strategies aimed at managing inflammatory diseases.

This compound functions by binding to the active site of sPLA2, thereby preventing substrate access and subsequent enzyme activity. The compound exhibits a broad inhibitory profile against multiple sPLA2 isoforms, which is crucial for its potential therapeutic applications.

Inhibition Potency

The potency of this compound has been quantified using IC50 values, which represent the concentration required to inhibit 50% of enzyme activity. Notably, this compound demonstrates low nanomolar potency against GIIA sPLA2, with reported IC50 values around 85 nM . This level of inhibition is significant when considering the concentrations typically encountered in biological systems.

Comparative Analysis of Inhibitors

The following table summarizes the IC50 values for this compound and other known inhibitors of GIIA sPLA2:

| Inhibitor | IC50 (nM) | Source |

|---|---|---|

| This compound | 85 | Yamanouchi Pharmaceuticals |

| Phenacyl Bromide | ~1000 | Various studies |

| D-tyrosine analogs | 500-1000 | Hansford et al. |

| Simplified analogs | >1600 | Recent studies |

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of this compound can significantly influence its inhibitory potency. Simplified analogs based on the didodecanoylphloroglucinol moiety have been synthesized, revealing that certain structural features are critical for maintaining high levels of inhibition against sPLA2 enzymes .

Case Study: Inhibition Profile

In a series of experiments, various analogs derived from this compound were tested against human, mouse, and rat GIIA sPLA2. The results indicated that while some derivatives maintained low nanomolar potency in rat and mouse models, their efficacy against human enzymes varied significantly, suggesting species-specific differences in enzyme structure or inhibitor interaction .

Experimental Setup

The inhibition assays were conducted using fluorometric and radiometric methods to determine IC50 values accurately. For instance, in one study, enzyme activity was monitored under controlled pH conditions with varying concentrations of inhibitors to establish dose-response curves .

Implications for Therapeutic Use

Given its potent inhibitory effects on sPLA2, this compound holds promise for developing treatments for inflammatory conditions such as arthritis and asthma. Its ability to selectively inhibit specific sPLA2 isoforms could allow for targeted therapeutic strategies with potentially fewer side effects compared to broader anti-inflammatory agents.

特性

IUPAC Name |

1-[3-dodecanoyl-2,4,6-trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H62O8/c1-3-5-7-9-11-13-15-17-19-21-36(48)41-43(50)40(44(51)42(45(41)52)37(49)22-20-18-16-14-12-10-8-6-4-2)35-30-38(31-23-25-32(46)26-24-31)53-39-29-33(47)27-28-34(35)39/h23-29,35,38,46-47,50-52H,3-22,30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJAYJCUSZHYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=C(C(=C(C(=C1O)C2CC(OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)C(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932293 | |

| Record name | 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144337-18-8 | |

| Record name | YM 26734 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144337188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-26734 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27Z1V25BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: YM-26734 acts as a competitive inhibitor of sPLA2-IIA. [] This means it competes with the natural substrate for binding to the enzyme's active site. By doing so, YM-26734 prevents sPLA2-IIA from hydrolyzing phospholipids and releasing arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes. [, , ] This inhibition of sPLA2-IIA activity ultimately leads to the suppression of inflammatory responses. []

ANone: Research suggests that the trihydroxytoluene moiety present in the structure of YM-26734 is crucial for its inhibitory activity against sPLA2-IIA. [] Modifications to this core structure, such as simplifying the molecule while retaining the trihydroxytoluene group, have been explored to develop new sPLA2-IIA inhibitors. [] Further research is needed to fully elucidate the SAR and identify structural modifications that could enhance potency, selectivity, or other desirable properties.

ANone: In vitro, YM-26734 has demonstrated potent inhibition of sPLA2-IIA activity with an IC50 value of 0.085 μM against rabbit platelet-derived group II PLA2. [] Notably, it displayed selectivity for sPLA2-IIA over sPLA2-I, with a 80-fold higher IC50 value for the latter. [] In vivo studies using mouse models of inflammation have shown that YM-26734 effectively reduces TPA-induced ear edema, indicating its ability to suppress inflammatory responses. [] Additionally, YM-26734 significantly reduced exudate fluids and leukocyte accumulation in a rat model of carrageenin-induced pleurisy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。